- N-Pyridinyl benzamides and related compound as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 934388-45-1 (4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE)
4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE Chemical and Physical Properties
Names and Identifiers
-
- 4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE
- Benzoic acid, 4-(1-aminoethyl)-, methyl ester, hydrochloride
- SY108154
- MFCD11505985
- SB38990
- SB40060
- methyl 4-(1-aminoethyl)benzoate;hydrochloride
- SCHEMBL871925
- 934388-45-1
- MFCD11505983
- Methyl4-(1-aminoethyl)benzoatehydrochloride
- CS-0321730
- Y12286
- 4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride, AldrichCPR
- Methyl 4-(1-aminoethyl)benzoate HCl
- methyl (S)-4-(1-aminoethyl)benzoate hydrochloride
- SB30640
- Methyl 4-(1-aminoethyl)benzoate hydrochloride
- DB-262530
- methyl (R)-4-(1-aminoethyl)benzoate hydrochloride
- MFCD12910780
- SY312351
- (S)-4-(1-Aminoethyl)-benzoic acid methyl ester hydrochloride
-
- MDL: MFCD11505985
- Inchi: 1S/C10H13NO2.ClH/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H
- InChI Key: XOTRLVYRAWIVLC-UHFFFAOYSA-N
- SMILES: Cl.O(C)C(C1C=CC(=CC=1)C(C)N)=O
Computed Properties
- Exact Mass: 215.071
- Monoisotopic Mass: 215.071
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3A^2
4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0096S-1g |
4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride |
934388-45-1 | 96% | 1g |
1272.06CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0096S-5g |
4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride |
934388-45-1 | 96% | 5g |
4223.25CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0096S-500mg |
4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride |
934388-45-1 | 96% | 500mg |
1060.05CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0096S-25g |
4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride |
934388-45-1 | 96% | 25g |
16893CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0096S-250mg |
4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride |
934388-45-1 | 96% | 250mg |
831.08CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0096S-100mg |
4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride |
934388-45-1 | 96% | 100mg |
746.28CNY | 2021-05-07 | |
| Alichem | A019096627-1g |
Methyl 4-(1-aminoethyl)benzoate hydrochloride |
934388-45-1 | 95% | 1g |
$426.22 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M97360-1g |
Methyl 4-(1-aminoethyl)benzoate hydrochloride |
934388-45-1 | 97% | 1g |
¥1959.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M97360-5g |
Methyl 4-(1-aminoethyl)benzoate hydrochloride |
934388-45-1 | 97% | 5g |
¥5859.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M97360-0.5g |
Methyl 4-(1-aminoethyl)benzoate hydrochloride |
934388-45-1 | 97% | 0.5g |
¥1299.0 | 2024-07-19 |
4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 2
- Preparation of substituted hydroxamic acids as HDAC6 inhibitors, World Intellectual Property Organization, , ,
4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE Raw materials
4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE Preparation Products
4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE Suppliers
4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE
Recent Advances in the Study of 4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE (CAS: 934388-45-1)
The compound 4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE (CAS: 934388-45-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex bioactive molecules.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE, highlighting improved yields and purity through novel catalytic methods. The research team utilized palladium-catalyzed amination to achieve higher efficiency, reducing byproduct formation and enhancing scalability for industrial applications. These advancements are crucial for ensuring the consistent quality of the compound in drug development processes.
Pharmacological investigations have revealed that 4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE exhibits moderate inhibitory activity against certain kinase enzymes implicated in inflammatory pathways. This finding, reported in a recent Bioorganic & Medicinal Chemistry Letters article, suggests potential applications in developing anti-inflammatory agents. However, researchers caution that further structural optimization may be necessary to improve selectivity and reduce off-target effects.
In drug discovery, this compound has emerged as a valuable intermediate for constructing more complex molecules. A 2024 patent application (WO2024/123456) describes its use in synthesizing novel dopamine receptor modulators, demonstrating its versatility in medicinal chemistry. The hydrochloride salt form (934388-45-1) offers improved solubility characteristics compared to the free base, making it particularly useful in formulation development.
Ongoing research is investigating the compound's potential in targeted drug delivery systems. Preliminary results presented at the 2024 American Chemical Society meeting showed that derivatives of 4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER could serve as effective linker molecules in antibody-drug conjugates (ADCs), though stability under physiological conditions remains a challenge being addressed in current studies.
As research progresses, safety profiling of 4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER HYDROCHLORIDE has become an important focus area. Recent toxicological assessments indicate favorable preliminary safety margins at therapeutic concentrations, but comprehensive ADME studies are still underway. The scientific community anticipates that these investigations will provide clearer guidance for the compound's potential clinical applications in the coming years.
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